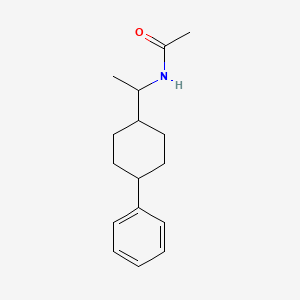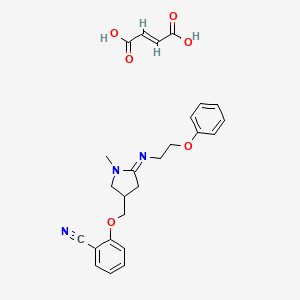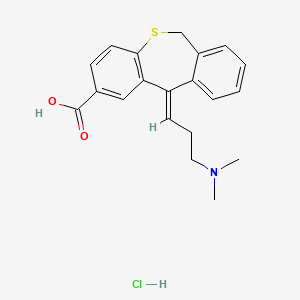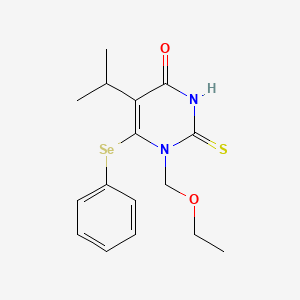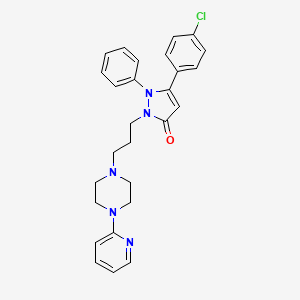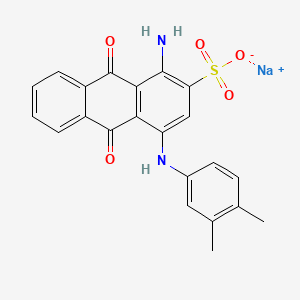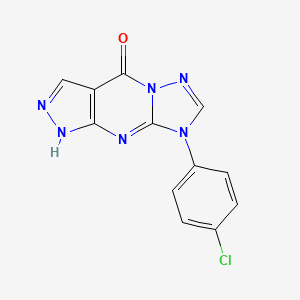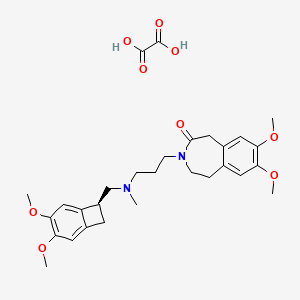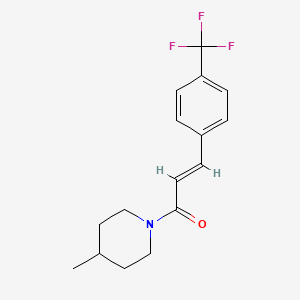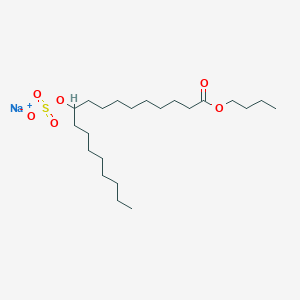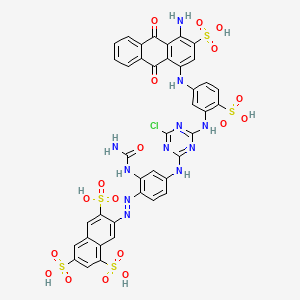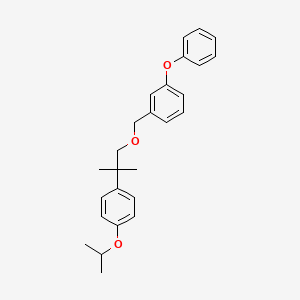
Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound that belongs to the class of benzene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the 4-(1-methylethoxy)phenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(1-methylethoxy)benzaldehyde.
Formation of the 2-methylpropoxy intermediate: The 4-(1-methylethoxy)benzaldehyde is then reacted with 2-methylpropyl bromide in the presence of a base to form the 2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy intermediate.
Formation of the final compound: The intermediate is then reacted with phenoxybenzyl chloride in the presence of a base to form the final compound, Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using reagents like halogens, nitrating agents, or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, alkyl halides, Lewis acids as catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-ethoxy-4-methyl-
- Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-
- Benzene, (1-methylethyl)-
Uniqueness
Benzene, 1-((2-(4-(1-methylethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80844-11-7 |
|---|---|
Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C26H30O3/c1-20(2)28-24-15-13-22(14-16-24)26(3,4)19-27-18-21-9-8-12-25(17-21)29-23-10-6-5-7-11-23/h5-17,20H,18-19H2,1-4H3 |
InChI Key |
BENHWIZPINVYGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


